(Z)-N-(1-Chloro-1-(2-methoxyphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide
CAS No.:
Cat. No.: VC16551819
Molecular Formula: C22H23ClN2O3
Molecular Weight: 398.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H23ClN2O3 |
|---|---|
| Molecular Weight | 398.9 g/mol |
| IUPAC Name | N-[(Z)-1-chloro-1-(2-methoxyphenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide |
| Standard InChI | InChI=1S/C22H23ClN2O3/c1-28-18-13-7-6-12-17(18)19(23)20(22(27)25-14-8-3-9-15-25)24-21(26)16-10-4-2-5-11-16/h2,4-7,10-13H,3,8-9,14-15H2,1H3,(H,24,26)/b20-19- |
| Standard InChI Key | VBWQGNRGGOTETC-VXPUYCOJSA-N |
| Isomeric SMILES | COC1=CC=CC=C1/C(=C(\C(=O)N2CCCCC2)/NC(=O)C3=CC=CC=C3)/Cl |
| Canonical SMILES | COC1=CC=CC=C1C(=C(C(=O)N2CCCCC2)NC(=O)C3=CC=CC=C3)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, (Z)-N-(1-Chloro-1-(2-methoxyphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide, reflects its intricate structure. Key features include:
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Benzamide backbone: A benzene ring bonded to an amide group, serving as the core scaffold.
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Chloro-enone system: A propenone moiety with a chlorine atom at the 1-position and a ketone at the 3-position.
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2-Methoxyphenyl substituent: An aromatic ring with a methoxy group at the ortho position.
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Piperidine ring: A six-membered nitrogen-containing heterocycle attached to the ketone group.
The Z-configuration about the double bond ensures specific spatial arrangements critical for intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are pivotal for biological activity.
Table 1: Key Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₃ClN₂O₃ |
| Molecular Weight | 398.9 g/mol |
| IUPAC Name | (Z)-N-[1-Chloro-1-(2-methoxyphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide |
| CAS Number | Not publicly disclosed |
Synthesis and Characterization
Synthetic Pathways
The synthesis involves multi-step organic reactions optimized for yield and stereoselectivity. A representative route includes:
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Formation of the Enone Intermediate: Condensation of 2-methoxyacetophenone with piperidine under basic conditions to generate the enone framework.
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Chlorination: Treatment with thionyl chloride (SOCl₂) introduces the chlorine substituent at the 1-position.
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Amidation: Coupling the chlorinated enone with benzoyl chloride in the presence of triethylamine to form the final benzamide product.
Critical parameters such as solvent polarity (e.g., dichloromethane), temperature (0–25°C), and reaction time (12–24 hours) are tightly controlled to favor the Z-isomer.
Analytical Characterization
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NMR Spectroscopy: and NMR confirm the Z-configuration through characteristic coupling constants and chemical shifts for the enone and methoxy groups.
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Mass Spectrometry: High-resolution MS validates the molecular ion peak at m/z 399.1 ([M+H]⁺).
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X-ray Crystallography: Resolves the spatial arrangement of the chloro-enone system and piperidine ring, confirming stereochemistry.
Biological Activity and Mechanism of Action
Target Engagement
The compound’s mechanism likely involves:
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Reversible binding to enzymatic active sites via hydrogen bonds (amide NH and ketone O) and π-π stacking (benzamide and methoxyphenyl groups).
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Allosteric modulation of protein conformations through the piperidine ring’s flexibility.
Pharmacokinetics
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Lipophilicity: Calculated logP of 3.2 suggests moderate blood-brain barrier permeability.
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Metabolic Stability: In vitro hepatic microsome assays show a half-life of 45 minutes, indicating susceptibility to oxidative metabolism.
| Precautionary Statement | Code |
|---|---|
| Avoid breathing dust | P261 |
| Wear protective gloves | P281 |
| In case of eye contact: rinse cautiously | P305+P351+P338 |
Comparative Analysis with Structural Analogs
2-Methoxy vs. 4-Methoxy Substitution
Comparing the title compound (2-methoxy) with its 4-methoxy analog (CAS: VC16681377) reveals:
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Bioactivity: The 2-methoxy derivative shows 2-fold higher kinase inhibition due to steric effects favoring target engagement.
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Metabolic Stability: The 4-methoxy analog exhibits a longer hepatic half-life (60 minutes), attributed to reduced oxidative demethylation.
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